molecular formula C27H18ClNO10 B1246157 Xantholipin

Xantholipin

Número de catálogo: B1246157
Peso molecular: 551.9 g/mol
Clave InChI: HSVRTPZWHMWONP-JUEDDRGBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xantholipin is a polycyclic xanthone antibiotic, a class of highly oxygenated angular hexacyclic compounds derived from a single polyketide chain and produced by Streptomyces species . This compound exhibits a wide spectrum of potent biological activities, making it a valuable candidate for investigative research. It demonstrates powerful antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values as low as 0.025 μg mL⁻¹ . Furthermore, this compound shows significant cytotoxicity against various human cancer cell lines, such as leukemia HL-60 and oral squamous carcinoma KB cells, at nanomolar concentrations . Its research value is further enriched by the identification of a related analogue, this compound B, which was isolated from a mutant strain of Streptomyces flocculus and has been reported to show 3 to 10-fold greater cytotoxicity than this compound against a panel of cancer cell lines . The compound's mechanism of action is multifaceted; it has been shown to inhibit heat shock protein HSP47 gene expression, which is implicated in fibrotic diseases, and some polycyclic xanthones are known to interfere with bacterial cell wall biosynthesis . The complex structure of this compound, which is critical for its bioactivity, is formed through a series of post-PKS tailoring steps, including a Baeyer-Villiger type oxidation to form the xanthone scaffold . This product is intended for research purposes only.

Propiedades

Fórmula molecular

C27H18ClNO10

Peso molecular

551.9 g/mol

Nombre IUPAC

(2R,11S,13R)-22-chloro-2,28-dihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),4(9),7,17,20(25),21,23,27-octaene-3,5,10,26-tetrone

InChI

InChI=1S/C27H18ClNO10/c1-8-5-10-14(26(34)29-8)25(33)27(35)11(18(10)30)6-13-15-17(27)20(32)16-19(31)9-3-4-12(28)22(36-2)21(9)39-24(16)23(15)38-7-37-13/h3-5,11,13,32,35H,6-7H2,1-2H3,(H,29,34)/t11-,13-,27-/m1/s1

Clave InChI

HSVRTPZWHMWONP-JUEDDRGBSA-N

SMILES isomérico

CC1=CC2=C(C(=O)[C@]3([C@@H](C2=O)C[C@@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1

SMILES canónico

CC1=CC2=C(C(=O)C3(C(C2=O)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)O)C(=O)N1

Sinónimos

xantholipin

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Xantholipin belongs to the polycyclic xanthone family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Structural Analogs of this compound

15R-17,18-Dehydrothis compound Structure: Lacks the oxidoreductase-mediated double-bond reduction at C-17 and C-18 due to the absence of the xanZ2 gene . Bioactivity: Retains strong antiproliferative and antimicrobial activities comparable to this compound . Source: Produced by Streptomyces qinglanensis 172205 via genome-guided OSMAC (One Strain Many Compounds) cultivation .

This compound B Structure: A biosynthetic precursor of this compound, differing in the absence of a late-stage oxidative modification . Bioactivity: Exhibits 3–11-fold higher cytotoxicity than this compound against KB, BGC-803, A549, and MCF-7 cancer cell lines . Source: Isolated from Streptomyces flocculus CGMCC 4.1223 WJN-1, a mutant strain with an inactivated aminotransferase gene (stnR) .

Other Polycyclic Xanthone Antibiotics

Lysolipin I

  • Structure : Shares a xanthone-containing hexacyclic backbone but lacks the δ-lactam and methylene dioxy bridge .
  • Bioactivity : Antimicrobial activity against Gram-positive bacteria; gene cluster shares 54% similarity with this compound’s .
  • Biosynthesis : Involves a Baeyer-Villiger oxidation for xanthone ring formation, similar to this compound .

FD-594

  • Structure : Contains a xanthone core but differs in side-chain modifications .
  • Bioactivity : Cytotoxic activity; gene cluster shares 34% similarity with this compound’s .

Albofungin

  • Structure : Hexacyclic xanthone with a pyran ring instead of a δ-lactam .
  • Bioactivity : Antifungal and antitumor activities; gene cluster shares 48% similarity with this compound’s .

Cervinomycins Structure: Include a xanthone core with glycosidic side chains . Bioactivity: Antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Non-Streptomyces Xanthones

MDN-0185 Structure: Seven-ring polycyclic xanthone with partial structural similarity to this compound . Bioactivity: Potent antiplasmodial activity (IC₅₀ = 9 nM against Plasmodium falciparum 3D7) . Source: Produced by Micromonospora sp. CA-256353 .

Key Research Findings

Structural Determinants of Bioactivity

  • Post-PKS Modifications : The δ-lactam, methylene dioxy bridge, and stereogenic centers in this compound are critical for its cytotoxicity. Precursors lacking these features show 10²–10³-fold reduced activity .
  • Chlorine Substitution : The C-1 chlorine in this compound enhances its binding to molecular targets like HSP47 .

Gene Cluster Comparisons

  • This compound Cluster : Contains oxidoreductases (e.g., xanZ2) and amide synthetases absent in other xanthone pathways .
  • Cross-Species Similarity : this compound’s gene cluster shares 34–57% similarity with those of lysolipin I, FD-594, and albofungin .

Cytotoxicity Data

Compound HL60 (IC₅₀) KB (IC₅₀) A549 (IC₅₀) MCF-7 (IC₅₀)
This compound <0.3 μM <2 nM 3.2 μM 4.5 μM
This compound B N/A 0.18 nM 0.7 μM 1.5 μM
Doxorubicin (Control) 0.3 μM 20 nM 10 μM 12 μM

Q & A

Q. What are the key enzymatic and genetic components involved in Xantholipin biosynthesis?

this compound biosynthesis relies on a polyketide synthase (PKS)-driven pathway, supported by redox tailoring enzymes (e.g., Baeyer-Villiger oxidases) and cyclases. Gene clusters (e.g., xanO1-xanS1, xanB1-xanB3) are organized into 18 co-transcription units, as identified via RT-PCR and qRT-PCR analyses. Disruption of the ArsR family regulator XanR3 reduces transcription of critical operons, directly impairing biosynthesis .

Q. How is the planar structure of this compound determined experimentally?

Structural elucidation combines high-resolution mass spectrometry (HRESIMS) and NMR spectroscopy. Key steps include:

  • 1D/2D NMR : Comparison of chemical shifts (e.g., δC 136.0 for C-17 and δC 141.5 for C-18) identifies double bonds and sp² hybridized carbons.
  • HMBC/COSY correlations : Trace connectivity between protons and carbons (e.g., H-16a to C-17/C-18) to confirm ring systems.
  • Quantum chemical ECD calculations : Assign absolute configurations (e.g., 15R in 17,18-dehydrothis compound) by matching experimental and computed spectra .

Q. What methodologies are used to isolate and characterize this compound derivatives?

Isolation involves solvent extraction, followed by HPLC purification. Structural characterization employs:

  • HRESIMS : Determines molecular formulas (e.g., C₂₇H₁₆ClNO₉).
  • Comparative NMR analysis : Differentiates derivatives (e.g., 17,18-dehydrothis compound) from parent compounds.
  • Bioactivity assays : Cytotoxicity tests against cancer cell lines (e.g., HL60, KB) using IC₅₀ measurements .

Advanced Research Questions

Q. How can contradictions in bioactivity data between this compound and its precursors be resolved?

Precursors lacking post-PKS modifications (e.g., amide bonds, stereogenic centers) show 10²–10³-fold reduced cytotoxicity. To address discrepancies:

  • Structure-activity relationship (SAR) studies : Systematically modify functional groups and assay bioactivity.
  • Gene knockout mutants : Compare metabolite profiles of wild-type vs. XanR3-disrupted strains to identify essential biosynthetic steps .

Q. What experimental strategies optimize heterologous expression of this compound biosynthetic gene clusters?

  • AntiSMASH analysis : Identify and clone gene clusters (e.g., 72-kb alb cluster in Streptomyces chrestomyceticus).
  • Conjugation techniques : Transfer clusters into heterologous hosts (e.g., E. coli ET12567/pUZ8002) for expression.
  • Metabolic engineering : Overexpress rate-limiting enzymes (e.g., PKS modules) to enhance yield .

Q. How do regulatory genes like XanR3 influence this compound production?

  • Transcriptional profiling : Use qRT-PCR to measure operon expression levels in XanR3 mutants (e.g., 4.6-fold downregulation of xanO1-xanS1).
  • Complementation assays : Restore XanR3 in mutants to verify its role as a transcriptional activator.
  • Electrophoretic mobility shift assays (EMSAs) : Confirm DNA-binding activity of XanR3 to promoter regions .

Q. What methods validate the reproducibility of this compound biosynthesis studies?

  • Structured reporting : Follow Beilstein Journal guidelines to detail experimental protocols, including NMR parameters and HPLC conditions.
  • Deposit raw data : Provide HRESIMS spectra, NMR assignments, and bioassay datasets in supplementary materials.
  • Independent replication : Collaborate with external labs to repeat gene cluster expression and metabolite isolation .

Q. How can computational tools resolve ambiguities in this compound’s biosynthetic pathway?

  • Bioinformatics pipelines : Use antiSMASH to annotate gene functions (e.g., PKS, cyclases).
  • Phylogenetic analysis : Compare Streptomyces gene clusters to identify conserved domains.
  • Quantum mechanical modeling : Simulate reaction intermediates (e.g., Claisen rearrangements) to validate proposed pathways .

Q. What experimental designs address low yields in this compound production?

  • Fermentation optimization : Adjust pH, temperature, and carbon/nitrogen sources.
  • Precursor feeding : Supplement cultures with malonyl-CoA or SAM to bypass bottlenecks.
  • CRISPR-Cas9 editing : Knock out competing pathways (e.g., fatty acid biosynthesis) to redirect metabolic flux .

Q. How do researchers assess this compound’s mechanism of action in cancer cells?

  • Transcriptomic profiling : Measure HSP47 gene expression inhibition (IC₅₀ = 0.20 μM).
  • Comparative cytotoxicity assays : Test against doxorubicin-resistant cell lines to identify novel targets.
  • Apoptosis assays : Use flow cytometry to quantify caspase activation and mitochondrial membrane depolarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xantholipin
Reactant of Route 2
Reactant of Route 2
Xantholipin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.